3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one
CAS No.: 1246041-20-2
VCID: VC6944403
Molecular Formula: C16H13F3N2O2
Molecular Weight: 322.287
* For research use only. Not for human or veterinary use.

Description |
3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one is a complex organic compound characterized by its unique structure, which combines an indole framework with a trifluoromethoxybenzyl substituent. This compound is notable for its potential applications in medicinal chemistry due to the presence of both an amino group and a trifluoromethoxy moiety, which can influence its biological activity and pharmacological properties. Synthesis and ApplicationsThe synthesis of 3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one can be achieved through various organic synthesis methods, although specific detailed protocols are not widely documented in the available literature. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals. Structural Similarities and ComparisonsSeveral compounds share structural similarities with 3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one, including:
Research Findings and Future DirectionsEmpirical testing against relevant biological targets is necessary to determine the specific biological activity of 3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one. Techniques such as NMR spectroscopy and mass spectrometry can be used to analyze its interactions with biological macromolecules, providing insights into its mechanism of action. |
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CAS No. | 1246041-20-2 | |||||||||||||||
Product Name | 3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one | |||||||||||||||
Molecular Formula | C16H13F3N2O2 | |||||||||||||||
Molecular Weight | 322.287 | |||||||||||||||
IUPAC Name | 3-amino-1-[[4-(trifluoromethoxy)phenyl]methyl]-3H-indol-2-one | |||||||||||||||
Standard InChI | InChI=1S/C16H13F3N2O2/c17-16(18,19)23-11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)14(20)15(21)22/h1-8,14H,9,20H2 | |||||||||||||||
Standard InChIKey | SSPLHBMUYGJYBI-UHFFFAOYSA-N | |||||||||||||||
SMILES | C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)OC(F)(F)F)N | |||||||||||||||
Solubility | not available | |||||||||||||||
PubChem Compound | 49651911 | |||||||||||||||
Last Modified | Aug 18 2023 |
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